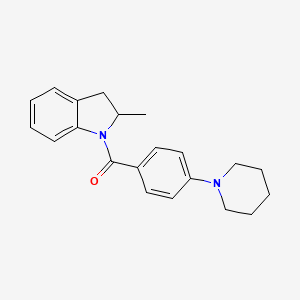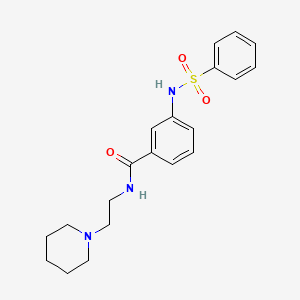
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s, and its use has become increasingly popular in recent years. MDPV is known for its powerful stimulant effects, and it has been linked to a number of adverse health effects, including addiction, psychosis, and even death.
Mécanisme D'action
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's stimulant effects, as well as its potential for addiction.
Biochemical and Physiological Effects:
The use of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been linked to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, behavior, and cognitive function. These effects can be both acute and long-term, and may lead to a range of health problems if left untreated.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has several advantages as a research tool, including its potent and specific effects on the brain and its ability to induce addiction-like behaviors in animal models. However, its potential for abuse and addiction, as well as its limited availability, can make it difficult to use in certain research contexts.
Orientations Futures
There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, including further investigation into its mechanisms of action, its potential as a treatment for addiction and other neurological disorders, and its effects on different populations and demographics. Additionally, researchers may seek to develop new analogs and derivatives of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone that could have improved therapeutic potential and reduced risk of adverse effects.
Méthodes De Synthèse
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is typically synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and conditions used, but it generally involves the use of organic solvents and specialized equipment. Due to the complexity of the synthesis process, (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is not widely available for commercial use and is primarily used for research purposes.
Applications De Recherche Scientifique
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been the subject of numerous scientific studies over the years, with researchers investigating its effects on the brain and body. Some of the most notable research applications of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone include its use in animal models to study the mechanisms of addiction and its potential as a treatment for certain neurological disorders.
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-15-18-7-3-4-8-20(18)23(16)21(24)17-9-11-19(12-10-17)22-13-5-2-6-14-22/h3-4,7-12,16H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMGXZTWDKQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

